4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Description
4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a fluorinated benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic properties
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F9N2O/c14-10(15,11(16,17)12(18,19)13(20,21)22)8-5-9(25)24-7-4-2-1-3-6(7)23-8/h1-4H,5H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLGZJCMQXKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F9N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896206 | |
| Record name | 4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96146-12-2 | |
| Record name | 4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of an o-phenylenediamine with a suitable carbonyl compound, such as a diketone or an aldehyde, under acidic or basic conditions.
Introduction of the Nonafluorobutyl Group: The nonafluorobutyl group can be introduced via nucleophilic substitution reactions. For instance, a nonafluorobutyl halide (e.g., nonafluorobutyl bromide) can react with the benzodiazepine core in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nonafluorobutyl bromide with potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the nonafluorobutyl group.
Mechanism of Action
The mechanism of action of 4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The nonafluorobutyl group may influence the compound’s binding affinity and selectivity for different subtypes of GABA receptors.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Fluorinated Benzodiazepines: Compounds with similar structures but different fluorinated groups.
Uniqueness
4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s lipophilicity, stability, and potentially its pharmacokinetic profile, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
